molecular formula C8H11NO3 B14575924 5-(Morpholin-4-yl)furan-2(3H)-one CAS No. 61418-23-3

5-(Morpholin-4-yl)furan-2(3H)-one

Cat. No.: B14575924
CAS No.: 61418-23-3
M. Wt: 169.18 g/mol
InChI Key: OIKULIREYCIZGL-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)furan-2(3H)-one is an organic compound that features a morpholine ring attached to a furanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)furan-2(3H)-one typically involves the reaction of morpholine with furan-2(3H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-yl)furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The morpholine ring or the furanone structure can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

5-(Morpholin-4-yl)furan-2(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-4-yl)furan-2(3H)-one: Similar structure with a piperidine ring instead of a morpholine ring.

    5-(Pyrrolidin-4-yl)furan-2(3H)-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.

    5-(Azepan-4-yl)furan-2(3H)-one: Similar structure with an azepane ring instead of a morpholine ring.

Uniqueness

5-(Morpholin-4-yl)furan-2(3H)-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61418-23-3

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

5-morpholin-4-yl-3H-furan-2-one

InChI

InChI=1S/C8H11NO3/c10-8-2-1-7(12-8)9-3-5-11-6-4-9/h1H,2-6H2

InChI Key

OIKULIREYCIZGL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CCC(=O)O2

Origin of Product

United States

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